2-氨基-3,3,3-三氟-2-(1H-吡咯-2-基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

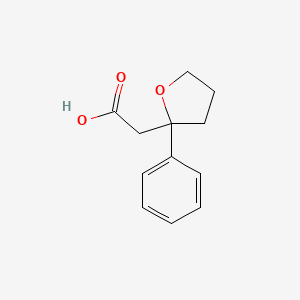

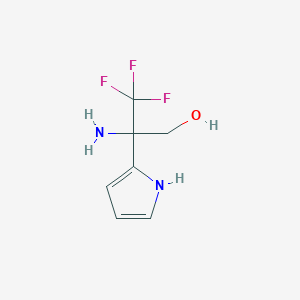

The compound "2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol" is a fluorinated organic molecule that incorporates both amino and hydroxyl functional groups, as well as a pyrrole ring structure. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which can influence the molecule's reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of related fluorinated pyrrole derivatives has been explored in several studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of trifluoromethylated precursors with amines has been reported, which is noted for its simplicity and high yields . Additionally, the synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols from 1,2-diaza-1,3-butadienes and trifluoromethylated β-dicarbonyl compounds has been described, leading to various fluorinated heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated compounds similar to the target molecule has been studied using X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, providing insights into the structural aspects of such molecules . Furthermore, the molecular and crystal structures of related fluorinated enaminoketones and their complexes have been elucidated, which can help understand the structural characteristics of the target compound .

Chemical Reactions Analysis

The reactivity of fluorinated pyrrole derivatives has been investigated in various contexts. The trifluoroacetylation at the β position of the pyrrole ring has been observed under certain conditions, indicating the potential for electrophilic substitution reactions influenced by the amino group . Moreover, the regiochemistry of reactions between amines and trifluoromethyl-β-diketones has been studied, revealing the influence of Bronsted and Lewis acids on the reaction outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrole derivatives are significantly affected by the presence of the trifluoromethyl group. This group can increase the electrophilicity of adjacent carbonyl groups and decrease the basicity of hydroxyl groups, as seen in the formation of CF3 amino alcohols . The stability and reactivity of these compounds are also influenced by their ability to form complexes with other molecules, as demonstrated by the preparation and structural analysis of complexes with dioxane and pyridine .

科学研究应用

合成和络合物形成

Keypour 等人(2015 年)的一项研究重点关注不对称 N 封端的三角胺的合成,包括具有吡咯和三氟官能团的变体,用于形成 Cu(II) 络合物。这些化合物被用于一锅缩合反应中,从而产生单核和双核络合物。理论研究表明某些取代基的弱配位能力影响络合物的结构 Keypour, H., et al. (2015)。

阴离子识别

Maeda 和 Ito(2006 年)报道了氟化二吡咯基二酮的 BF2 络合物作为高效的乙酸根阴离子受体。与其他阴离子相比,该受体的结合亲和力对乙酸根阴离子显着更高,突出了其在选择性阴离子识别应用中的潜力 Maeda, H., & Ito, Y. (2006)。

结构分析

Nitek 等人(2020 年)提出了 2-氨基-N-(二甲基苯氧基乙基)丙醇衍生物的构象分析,提供了对它们在不同环境中的结构行为的见解。这项研究有助于理解类似化合物的分子构象和相互作用 Nitek, W., et al. (2020)。

催化

Chini 等人(1994 年)探索了使用镧系元素(III)三氟甲磺酸盐作为 1,2-环氧化物的氨解催化剂,从而有效生产 β-氨基醇。这项研究强调了催化剂在合成关键中间体方面的非凡效率和选择性 Chini, M., et al. (1994)。

化学反应性

Almerico 等人(1995 年)研究了氨基取代的杂环化合物(包括吡咯)与不同亲电试剂的反应,证明这些化合物不作为烯胺反应,而是遵循芳香胺典型的反应性 Almerico, A., et al. (1995)。

属性

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)6(11,4-13)5-2-1-3-12-5/h1-3,12-13H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAIOYUCXSUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(CO)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)